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molecular formula C21H28N4 B8515924 N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-hydrazinylidene-9H-fluorene-2,7-diamine CAS No. 816464-05-8

N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-hydrazinylidene-9H-fluorene-2,7-diamine

Cat. No. B8515924
M. Wt: 336.5 g/mol
InChI Key: GIAQCGQJACXYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115347B2

Procedure details

2,7-Bis(diethylamino)-9-fluorenone (11.5 g, 35.66 mmol), 50 ml of 2-propanol, 98% hydrazine monohydrate (5.2 ml, 0.11 mol, from Aldrich), and 8 drops of concentrated hydrochloric acid (obtained from Aldrich) were added to a 100 ml 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture was refluxed with an intensive stirring until 2,7-bis(diethylamino)-9-fluorenone disappeared (1.5 hours). The reaction mixture was cooled to room temperature to form crystals. The crystals were filtered off, washed first with water, and then with a mixture of 2-propanol and n-hexane to yield 9.5 g (79%) of the hydrazone. The melting point was found to be 150–151° C. (recrystallized from 2-propanol). The 1H NMR spectrum (100 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 7.50–7.20 (m, 4H, Ar); 6.82–6.50 (m, 2H, Ar); 7.10 (s, br, 2H, NH2); 7.00 (q, 8H, N(CH2CH3)2); and 3.75 (t, J=7.1 Hz, 12H, N(CH2CH3)2). An elemental analysis yielded the following results in weight percent: C, 74.69; H, 8.28; N, 16.52, which compared with the following calculated values for C21H28N4 in weight percent: C, 74.96; H, 8.39; N, 16.65.
Name
2,7-Bis(diethylamino)-9-fluorenone
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2,7-bis(diethylamino)-9-fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:23][CH3:24])[C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[CH:11][CH:12]=3)[C:7](=O)[C:6]=2[CH:5]=1)[CH3:2].O.[NH2:26][NH2:27]>Cl.CC(O)C>[CH2:1]([N:3]([CH2:23][CH3:24])[C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N:17]([CH2:20][CH3:21])[CH2:18][CH3:19])=[CH:11][CH:12]=3)[C:7](=[N:26][NH2:27])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
2,7-Bis(diethylamino)-9-fluorenone
Quantity
11.5 g
Type
reactant
Smiles
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=O)CC
Name
Quantity
5.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
2,7-bis(diethylamino)-9-fluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=O)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed with
CUSTOM
Type
CUSTOM
Details
(1.5 hours)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to form crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed first with water
ADDITION
Type
ADDITION
Details
with a mixture of 2-propanol and n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=2C(C3=CC(=CC=C3C2C=C1)N(CC)CC)=NN)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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